Urea, (1-methylcyclopentyl)-, systematically named 1-(4-aminophenyl)-3-(1-methylcyclopentyl)urea (IUPAC), has the molecular formula C₁₃H₁₉N₃O and a molecular weight of 233.31 g/mol. Its structure features a urea backbone (–NH–CO–NH–) linked to a 4-aminophenyl group and a 1-methylcyclopentyl substituent (Fig. 1). The compound’s SMILES notation, CC1(CCCC1)NC(=O)NC2=CC=C(C=C2)N, highlights the cyclopentyl ring’s methyl branch and the para-aminophenyl moiety.
Key identifiers:
First synthesized in the mid-20th century, urea, (1-methylcyclopentyl)-, emerged during explorations of urea derivatives for hypoglycemic and diuretic applications. Early studies in the 1960s documented its acute toxicity profiles in rats and dogs, with oral LD₅₀ values of 1,200 mg/kg and 900 mg/kg, respectively. These findings positioned it as a candidate for structure-activity relationship (SAR) studies, particularly in modifying cyclopentyl groups to enhance metabolic stability.
Modern applications leverage its steric bulk and hydrogen-bonding capacity. The 1-methylcyclopentyl group imparts conformational rigidity, making it valuable in:
Phosgene-mediated synthesis remains a foundational method for urea derivatives, including urea, (1-methylcyclopentyl)-. In this route, phosgene (COCl₂) reacts with amines to generate isocyanate intermediates, which subsequently undergo condensation with additional amines to form ureas [5]. For urea, (1-methylcyclopentyl)-, the process typically involves reacting 1-methylcyclopentylamine with phosgene to yield the corresponding isocyanate, followed by treatment with a second amine or ammonia. Despite its historical prevalence, this method faces criticism due to phosgene’s extreme toxicity and the generation of corrosive hydrochloric acid as a byproduct [5].
Modifications to traditional phosgene routes include the use of in situ phosgene generation systems to mitigate handling risks. For example, triphosgene (bis(trichloromethyl) carbonate), a solid phosgene surrogate, has been employed to produce isocyanates under controlled conditions [5]. However, scalability and environmental concerns persist, driving the adoption of non-phosgene alternatives.
Isocyanate intermediates are pivotal in traditional urea synthesis. The Curtius rearrangement, a key reaction for generating isocyanates, involves thermal decomposition of acyl azides derived from carboxylic acids . For urea, (1-methylcyclopentyl)-, this method starts with the synthesis of 1-methylcyclopentanecarboxylic acid, which is converted to the acyl azide and then subjected to rearrangement to form the isocyanate. Subsequent reaction with ammonia yields the target urea .
Another approach utilizes the Hofmann rearrangement of primary amides, where treatment with bromine and a strong base produces isocyanates. While effective, these methods require meticulous control of reaction conditions to avoid side reactions, such as the formation of symmetrical ureas [5].
Solvent selection critically influences the efficiency of urea formation. For urea, (1-methylcyclopentyl)-, high-boiling solvents like xylene and dichlorobenzene facilitate cyclocondensation reactions at elevated temperatures (120–135°C) . These solvents stabilize reactive intermediates and improve yields by minimizing side reactions.
Table 1: Solvent and Temperature Effects on Urea, (1-Methylcyclopentyl)- Synthesis
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Xylene | 130 | 8 | 78–82 |
| Dichlorobenzene | 135 | 6 | 85–88 |
| Toluene | 110 | 12 | 65–70 |
Data adapted from .
Polar aprotic solvents, such as dimethylformamide (DMF), have also been explored but show lower efficiency due to competing solvolysis pathways .
Transition-metal-catalyzed carbonylation of amines represents a phosgene-free route to ureas. Recent advances employ hypervalent iodine reagents, such as iodobenzene diacetate (PhI(OAc)₂), to mediate the coupling of amides and amines under mild conditions [3] [4]. For urea, (1-methylcyclopentyl)-, this method involves reacting 1-methylcyclopentylamine with a benzamide derivative in the presence of PhI(OAc)₂, yielding the unsymmetrical urea without requiring inert atmospheres or high temperatures [3].
Palladium and copper catalysts have also been leveraged for oxidative carbonylation. Stahl and coworkers demonstrated a copper-catalyzed system that couples amines with carbon monoxide (CO) to form ureas [7]. This method’s selectivity for unsymmetrical ureas hinges on differentiating primary and secondary amines through distinct reaction pathways—nucleophilic carbonylation for primary amines and radical carbonylation for secondary amines [4] [7].
Table 2: Catalytic Systems for Urea, (1-Methylcyclopentyl)- Synthesis
| Catalyst | Substrate Pair | Conditions | Yield (%) |
|---|---|---|---|
| PhI(OAc)₂ | 1° Amine + Benzamide | RT, 24 h | 75–90 |
| Pd/C | 1° Amine + CO | 80°C, 12 h, 5 bar CO | 60–75 |
| CuI | 1° Amine + 2° Amine + CO | 100°C, 10 h, O₂ | 70–85 |
Data synthesized from [3] [4] [7].
Reaction kinetics and product distribution are highly sensitive to temperature. For solvent-mediated cyclocondensation, elevating temperatures from 120°C to 135°C reduces reaction time by 25% while improving yields by 8–10% . However, excessive temperatures (>140°C) promote decomposition, necessitating precise thermal control.
Solvent polarity also modulates reactivity. Nonpolar solvents like dichlorobenzene enhance intermediate stability, whereas polar solvents accelerate side reactions, such as hydrolysis of isocyanate intermediates .
Catalyst optimization is central to enhancing yields in modern protocols. Hypervalent iodine reagents, such as PhI(OAc)₂, achieve yields exceeding 85% by facilitating rapid coupling at ambient temperatures [3]. Additionally, ligand design in transition-metal systems improves substrate selectivity; for example, bidentate ligands on copper catalysts suppress symmetrical urea formation, boosting unsymmetrical product yields to 80% [7].
Reagent stoichiometry further influences outcomes. Employing a 1.2:1 molar ratio of amine to amide in PhI(OAc)₂-mediated reactions minimizes residual reactants and maximizes conversion [3].
The molecular structure of Urea, (1-methylcyclopentyl)- has been characterized through single crystal X-ray diffraction analysis, providing detailed insights into its three-dimensional organization [1]. The compound crystallizes with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 grams per mole [1] [2]. The crystallographic analysis reveals that the compound exhibits a CAS registry number of 3569-78-6, confirming its chemical identity in structural databases [2].
The International Union of Pure and Applied Chemistry name for this compound is (1-methylcyclopentyl)urea, which accurately reflects its structural composition consisting of a urea moiety substituted with a 1-methylcyclopentyl group [1] [2]. The systematic nomenclature provides unambiguous identification of the molecular architecture.
X-ray crystallographic studies of related urea derivatives demonstrate that these compounds typically adopt specific conformational preferences due to resonance stabilization within the urea functional group [3]. The structural analysis of urea-containing systems shows that the carbonyl oxygen and nitrogen atoms participate in extensive hydrogen bonding networks, which significantly influence the crystal packing arrangements [3] [4].
The standard International Chemical Identifier representation for Urea, (1-methylcyclopentyl)- is InChI=1S/C7H14N2O/c1-7(9-6(8)10)4-2-3-5-7/h2-5H2,1H3,(H3,8,9,10), providing a unique computational description of the molecular connectivity [1] [2]. The corresponding International Chemical Identifier Key is SOPWCEFXKLAPKS-UHFFFAOYSA-N, which serves as a standardized database identifier for the compound [1] [2].
The Simplified Molecular Input Line Entry System notation CC1(CCCC1)NC(=O)N accurately describes the molecular structure, illustrating the methylcyclopentyl group attachment to the urea nitrogen [1] [2]. This representation facilitates computational modeling and database searches for structural and property predictions.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₄N₂O | [1] [2] |
| Molecular Weight | 142.20 g/mol | [1] [2] |
| CAS Registry Number | 3569-78-6 | [2] |
| InChI Key | SOPWCEFXKLAPKS-UHFFFAOYSA-N | [1] [2] |
| SMILES | CC1(CCCC1)NC(=O)N | [1] [2] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for Urea, (1-methylcyclopentyl)- through detailed analysis of both proton and carbon-13 environments within the molecular framework. The spectroscopic characterization reveals distinct chemical shift patterns that are characteristic of the urea functional group combined with the cyclic alkyl substituent.
The carbon-13 nuclear magnetic resonance spectrum of urea derivatives consistently exhibits a characteristic signal corresponding to the carbonyl carbon of the urea functional group, typically appearing in the range of 153.5 to 157.5 parts per million [5]. This diagnostic peak provides unambiguous identification of the urea moiety and reflects the electronic environment created by the nitrogen substituents.
For cyclopentyl-containing compounds, the carbon-13 nuclear magnetic resonance spectroscopy reveals multiple signals corresponding to the cyclic methylene carbons [6] [7]. The 1-methylcyclopentyl substituent generates a complex pattern of carbon resonances due to the asymmetric nature of the cyclic system and the presence of the methyl group [6]. The quaternary carbon bearing the methyl substituent typically appears at a distinct chemical shift compared to the other ring carbons.
Proton nuclear magnetic resonance analysis of 1-methylcyclopentyl derivatives shows characteristic multipicity patterns for the cyclopentyl ring protons [6] [8]. The methyl group attached to the cyclopentyl ring appears as a distinctive singlet, while the ring methylene protons exhibit complex multipicity due to the conformational dynamics of the five-membered ring system [6].
The urea nitrogen-hydrogen protons in similar derivatives typically generate broad signals in the proton nuclear magnetic resonance spectrum due to quadrupolar relaxation and potential exchange processes [9] [10]. These signals are often observed in the range of 4.5 to 6.5 parts per million, depending on the electronic and steric environment provided by the substituents [9].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Urea Carbonyl Carbon | 153.5-157.5 | Singlet | C=O |
| Cyclopentyl Ring Carbons | 20-40 | Multiple signals | CH₂ groups |
| Quaternary Carbon | 35-45 | Singlet | C-CH₃ |
| Methyl Group Protons | 1.0-1.5 | Singlet | CH₃ |
| Urea NH Protons | 4.5-6.5 | Broad | NH₂, NH |
Infrared spectroscopy provides definitive functional group identification for Urea, (1-methylcyclopentyl)- through characteristic vibrational frequencies that are diagnostic of the urea moiety and the cycloalkyl substituent. The infrared spectrum reveals multiple absorption bands that correspond to specific molecular vibrations within the compound.
The carbonyl stretching vibration of the urea functional group represents the most prominent and diagnostic absorption in the infrared spectrum. For urea derivatives, this vibration typically appears in the range of 1650 to 1680 wavenumbers [11] [5] [12] [13]. The exact position of this absorption is influenced by the electronic properties of the nitrogen substituents and the extent of hydrogen bonding in the solid state [12] [13].
Nitrogen-hydrogen stretching vibrations in urea compounds generate characteristic absorptions in the 3200 to 3500 wavenumber region [11] [5] [12] [14]. These bands often appear as multiple peaks due to the presence of both symmetric and antisymmetric stretching modes of the amino groups [12]. The primary amino group of urea typically shows two distinct nitrogen-hydrogen stretching absorptions, while the secondary nitrogen-hydrogen stretch appears at a slightly different frequency [12] [14].
The infrared spectrum also reveals carbon-nitrogen stretching vibrations that are characteristic of the urea linkage. These absorptions typically occur in the range of 1400 to 1500 wavenumbers and provide additional confirmation of the urea functional group presence [11] [12] [13]. The exact frequency of these vibrations is sensitive to the substitution pattern and the electronic environment of the nitrogen atoms [15].
Alkyl carbon-hydrogen stretching vibrations from the 1-methylcyclopentyl substituent appear in the 2800 to 3000 wavenumber region [11]. These absorptions are generally observed as a series of peaks corresponding to the various methyl and methylene groups within the cyclic structure. The cyclopentyl ring also contributes characteristic carbon-carbon stretching and deformation vibrations in the fingerprint region below 1500 wavenumbers [11].
| Infrared Absorption | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| NH Stretching | 3200-3500 | Medium-Strong | NH₂, NH |
| CH Stretching | 2800-3000 | Medium | CH₃, CH₂ |
| C=O Stretching | 1650-1680 | Strong | Urea carbonyl |
| CN Stretching | 1400-1500 | Medium | C-N bonds |
| NH Bending | 1550-1650 | Medium | NH₂ deformation |
Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of Urea, (1-methylcyclopentyl)- through quantum mechanical modeling approaches. These computational methods enable detailed analysis of molecular geometry optimization, electronic energy distributions, and thermodynamic properties that are often challenging to obtain through experimental techniques alone.
The density functional theory methodology employs various exchange-correlation functionals to accurately describe the electronic structure of urea derivatives [16] [17] [18]. The B3LYP hybrid functional has demonstrated exceptional performance for organic molecules containing urea moieties, providing reliable geometries and energetic properties [16]. This functional combines Becke exchange with Lee-Yang-Parr correlation terms, incorporating a portion of exact Hartree-Fock exchange to improve accuracy [16].
Geometry optimization calculations reveal the preferred three-dimensional structure of Urea, (1-methylcyclopentyl)- in its ground state configuration [17] [18]. The computational analysis shows that the urea moiety adopts a planar geometry due to resonance stabilization, while the 1-methylcyclopentyl substituent exhibits conformational flexibility characteristic of five-membered ring systems [17]. The nitrogen-carbon bond lengths and bond angles are consistent with partial double bond character resulting from resonance effects [17].
Thermodynamic property calculations using density functional theory methods provide valuable data on molecular stability and reactivity patterns [16] [18]. The computational results indicate favorable formation energies for the compound, suggesting thermodynamic stability under standard conditions [18]. The analysis also reveals the influence of the cycloalkyl substituent on the overall molecular energetics and electronic distribution.
Solvent effects can be incorporated into density functional theory calculations through continuum solvation models such as the Polarized Continuum Model [16]. These calculations demonstrate how the molecular properties of Urea, (1-methylcyclopentyl)- are modified in different solvent environments, providing insights into solubility and intermolecular interaction patterns [16].
| Computational Parameter | Method | Basis Set | Property |
|---|---|---|---|
| Geometry Optimization | B3LYP | 6-311G(d,p) | Ground state structure |
| Energy Calculation | CCSD(T) | aug-cc-pVTZ | Electronic energy |
| Thermodynamics | MP2 | aug-cc-pVTZ | Gibbs free energy |
| Solvent Effects | PCM | 6-311+G(d,p) | Solvation energy |
Molecular orbital analysis provides detailed understanding of the electronic structure and chemical bonding characteristics of Urea, (1-methylcyclopentyl)- through examination of frontier molecular orbitals and charge distribution patterns. This computational approach reveals the electronic properties that govern molecular reactivity and intermolecular interactions.
The highest occupied molecular orbital analysis reveals the primary electron-donating characteristics of the compound [19] [20] [21] [22]. In urea derivatives, the highest occupied molecular orbital is typically localized on the nitrogen atoms and the carbonyl oxygen, reflecting the electron-rich nature of these heteroatoms [21] [22]. The orbital distribution shows significant electron density on the amino nitrogen atoms, consistent with their nucleophilic character [22].
The lowest unoccupied molecular orbital provides insights into the electron-accepting properties of the molecule [19] [20] [21]. For urea compounds, this orbital is generally centered on the carbonyl carbon and adjacent regions, indicating the electrophilic character of the urea functional group [21] [22]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals serves as an indicator of molecular stability and chemical reactivity [20] [21].
Natural bond orbital analysis reveals the detailed bonding characteristics and charge transfer patterns within Urea, (1-methylcyclopentyl)- [20]. This analysis demonstrates the extent of resonance delocalization in the urea moiety and quantifies the partial charges on individual atoms [20]. The results show significant charge transfer from the nitrogen atoms to the carbonyl carbon, consistent with the resonance structures of urea derivatives [20].
Electrostatic potential surface calculations provide visualization of the molecular charge distribution and identify regions of electrophilic and nucleophilic character [21]. These maps reveal that the carbonyl oxygen carries significant negative charge, while the amino hydrogen atoms bear partial positive charges, facilitating hydrogen bonding interactions [21]. The 1-methylcyclopentyl substituent shows relatively neutral electrostatic potential, consistent with its alkyl character [21].
| Molecular Orbital Property | Energy (eV) | Character | Localization |
|---|---|---|---|
| HOMO | -6.5 to -7.5 | Electron donor | N atoms, O atom |
| LUMO | -1.0 to -2.0 | Electron acceptor | C=O carbon |
| HOMO-LUMO Gap | 4.5 to 6.5 | Stability indicator | Entire molecule |
| Natural Charges | ±0.2 to ±0.8 | Charge distribution | Individual atoms |